![molecular formula C16H19N3O2 B5199306 N'-(5-hydroxytricyclo[3.3.1.1~3,7~]dec-2-ylidene)-2-pyridinecarbohydrazide](/img/structure/B5199306.png)
N'-(5-hydroxytricyclo[3.3.1.1~3,7~]dec-2-ylidene)-2-pyridinecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(5-hydroxytricyclo[3.3.1.1~3,7~]dec-2-ylidene)-2-pyridinecarbohydrazide, also known as HTD, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of N'-(5-hydroxytricyclo[3.3.1.1~3,7~]dec-2-ylidene)-2-pyridinecarbohydrazide is not fully understood, but studies have suggested that it exerts its therapeutic effects by modulating various signaling pathways. N'-(5-hydroxytricyclo[3.3.1.1~3,7~]dec-2-ylidene)-2-pyridinecarbohydrazide has been shown to inhibit the activity of NF-kB, a transcription factor that plays a role in inflammation and cancer. It has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
N'-(5-hydroxytricyclo[3.3.1.1~3,7~]dec-2-ylidene)-2-pyridinecarbohydrazide has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and reduce inflammation. N'-(5-hydroxytricyclo[3.3.1.1~3,7~]dec-2-ylidene)-2-pyridinecarbohydrazide has also been shown to have neuroprotective effects and to improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the advantages of using N'-(5-hydroxytricyclo[3.3.1.1~3,7~]dec-2-ylidene)-2-pyridinecarbohydrazide in lab experiments is that it is relatively easy to synthesize and purify. It is also stable under a wide range of conditions, which makes it suitable for use in various assays. However, one limitation of using N'-(5-hydroxytricyclo[3.3.1.1~3,7~]dec-2-ylidene)-2-pyridinecarbohydrazide is that its mechanism of action is not fully understood, which makes it challenging to design experiments to study its effects.
Future Directions
There are several future directions for research on N'-(5-hydroxytricyclo[3.3.1.1~3,7~]dec-2-ylidene)-2-pyridinecarbohydrazide. One area of interest is exploring its potential use in combination with other drugs or therapies to enhance its therapeutic effects. Another area of research is investigating its effects on other signaling pathways and its potential use in treating other diseases. Additionally, further studies are needed to fully understand the mechanism of action of N'-(5-hydroxytricyclo[3.3.1.1~3,7~]dec-2-ylidene)-2-pyridinecarbohydrazide and to develop more effective ways of delivering it to target tissues.
Synthesis Methods
N'-(5-hydroxytricyclo[3.3.1.1~3,7~]dec-2-ylidene)-2-pyridinecarbohydrazide can be synthesized through a multistep process involving the reaction of tricyclo[3.3.1.1~3,7~]dec-2-ene-8,9-dione with hydrazine hydrate and 2-pyridinecarboxaldehyde. The resulting product is then subjected to a series of purification steps to obtain pure N'-(5-hydroxytricyclo[3.3.1.1~3,7~]dec-2-ylidene)-2-pyridinecarbohydrazide.
Scientific Research Applications
N'-(5-hydroxytricyclo[3.3.1.1~3,7~]dec-2-ylidene)-2-pyridinecarbohydrazide has been the subject of several scientific studies, and its potential therapeutic applications have been explored. Some of the research areas where N'-(5-hydroxytricyclo[3.3.1.1~3,7~]dec-2-ylidene)-2-pyridinecarbohydrazide has shown promise include its anti-cancer, anti-inflammatory, and anti-oxidant properties. N'-(5-hydroxytricyclo[3.3.1.1~3,7~]dec-2-ylidene)-2-pyridinecarbohydrazide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-[(5-hydroxy-2-adamantylidene)amino]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c20-15(13-3-1-2-4-17-13)19-18-14-11-5-10-6-12(14)9-16(21,7-10)8-11/h1-4,10-12,21H,5-9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNGZQRYAILHPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3=NNC(=O)C4=CC=CC=N4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(ethylthio)-N-{2-[(isopropylamino)carbonyl]phenyl}benzamide](/img/structure/B5199229.png)
![1-cyclohexyl-5-[2-methoxy-4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5199232.png)
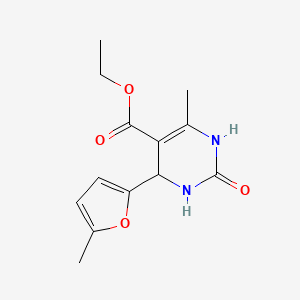
![N-{1-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5199239.png)
![rel-(2R,3R)-3-[(4-fluorobenzyl)(methyl)amino]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B5199242.png)
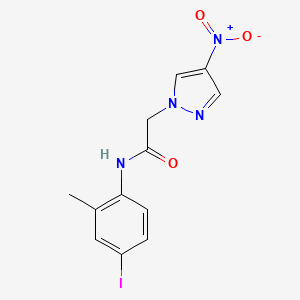

![(3R*,4R*)-1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5199277.png)
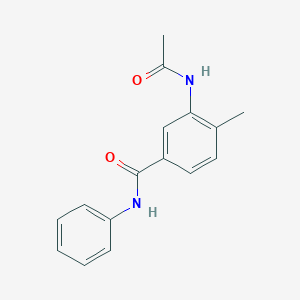
![(2R*,3R*)-3-(dimethylamino)-1'-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5199290.png)
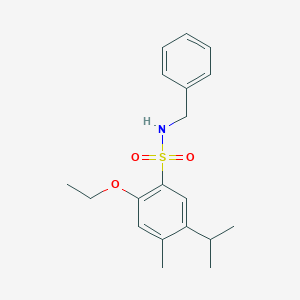
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(3-isopropoxypropyl)-5-methoxybenzamide](/img/structure/B5199300.png)
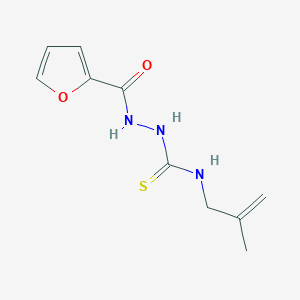
![2-[{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B5199332.png)